molecular formula C13H8BrN B8517290 4-[(3-Bromophenyl)ethynyl]pyridine CAS No. 918540-89-3

4-[(3-Bromophenyl)ethynyl]pyridine

Cat. No.: B8517290
CAS No.: 918540-89-3
M. Wt: 258.11 g/mol
InChI Key: AHXJRDZTJUXVEL-UHFFFAOYSA-N
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Description

4-[(3-Bromophenyl)ethynyl]pyridine is a pyridine derivative featuring an ethynyl (C≡C) bridge connecting the pyridine ring to a 3-bromophenyl group. This structural motif is critical for its electronic properties, enabling applications in materials science (e.g., surface self-assembly) and medicinal chemistry (e.g., as a modulator of metabotropic glutamate receptors, mGluRs) . Its synthesis typically involves Sonogashira coupling between 3-bromophenylacetylene and 4-halopyridine derivatives, as inferred from analogous methods in .

Properties

CAS No.

918540-89-3

Molecular Formula

C13H8BrN

Molecular Weight

258.11 g/mol

IUPAC Name

4-[2-(3-bromophenyl)ethynyl]pyridine

InChI

InChI=1S/C13H8BrN/c14-13-3-1-2-12(10-13)5-4-11-6-8-15-9-7-11/h1-3,6-10H

InChI Key

AHXJRDZTJUXVEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C#CC2=CC=NC=C2

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers: 4-[(4-Bromophenyl)ethynyl]pyridine

Structural Difference : The bromine substituent is located at the para position of the phenyl ring instead of the meta position.
Key Findings :

  • Surface Chemistry: 4-[(4-Bromophenyl)ethynyl]pyridine forms distinct molecular architectures (e.g., Kagome networks, covalent dimers) on metal surfaces due to its planar geometry and pyridine coordination sites.
  • Synthetic Yields : Bromination of 4-phenylpyridine yields 4-(3-bromophenyl)pyridine (35%) and 4-(4-bromophenyl)pyridine (32%), indicating slightly higher reactivity at the meta position under specific conditions .

Functionalized Ethynylpyridines in Medicinal Chemistry

Example Compounds :

  • 2-Chloro-4-[2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)imidazol-4-yl)ethynyl]pyridine (RO4917523): A selective mGluR5 negative allosteric modulator.
  • 3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridine: Another mGluR5 antagonist with distinct pharmacokinetic properties.

Comparison :

Property 4-[(3-Bromophenyl)ethynyl]pyridine RO4917523 3-((2-Methylthiazolyl)ethynyl)pyridine
Target Receptor Not explicitly reported mGluR5 (IC₅₀ ~10 nM) mGluR5 (restores synaptic function)
Substituent Effects Bromine enhances lipophilicity Trifluoromethoxy group improves metabolic stability Thiazole ring enhances binding affinity
Therapeutic Potential Limited data Cognitive improvement in AD models Synaptic dysfunction rescue in AD

Liquid Crystalline Ethynylpyridines

Example Compounds :

  • 4-((4-(2-(trans-4-n-propylcyclohexyl)ethyl)phenyl)ethynyl)pyridine (169b)
  • 4-(4-((4-(2-(trans-4-n-propylcyclohexyl)ethyl)phenyl)ethynyl)phenyl)pyridine (174b)

Phase Behavior Comparison :

Compound Phase Transition (°C) (Heating/Cooling) Terminal Chain Length (n) Mesophase Stability
169b 8.8–17.9 / 9.1–39 n = 3–5 Short nematic range
174b 82.9–95.5 / 83.7–111.5 n = 3–5 High thermal stability
Target Compound Not reported N/A Likely non-mesogenic due to small length-to-width ratio

Key Insight : Bulky substituents (e.g., biphenyl in 174b) enhance mesophase stability compared to single phenyl-ethynyl derivatives like this compound .

Data Tables

Table 2: Phase Transition Temperatures of Ethynylpyridine Derivatives

Compound Heating Range (°C) Cooling Range (°C) Terminal Chain (n)
169b 8.8–17.9 9.1–39 3–5
174b 82.9–95.5 83.7–111.5 3–5

Preparation Methods

Substrate Preparation

  • 3-Bromoiodobenzene : The electrophilic partner, synthesized via directed ortho-metallation or halogen exchange reactions.

  • 4-Ethynylpyridine : Prepared via desilylation of 4-((trimethylsilyl)ethynyl)pyridine using KOH in methanol/CH₂Cl₂ (yield: 38%).

Catalytic System Optimization

Reactions employ Pd(PPh₃)₂Cl₂ (1 mol%) and CuI (2 mol%) in triethylamine/THF at 65°C for 24 hours. Modifications for the 3-bromo isomer include:

ParameterStandard Conditions (4-Bromo)Adapted Conditions (3-Bromo)
CatalystPd(PPh₃)₂Cl₂/CuIPd(PPh₃)₂Cl₂/CuI
SolventTHF/TEADMF/TEA
Temperature (°C)6580
Reaction Time (h)2418
Yield (%)8275 (estimated)

The shift to DMF enhances solubility of 3-bromoiodobenzene, while higher temperatures accelerate oxidative addition.

Alternative Synthetic Strategies

Direct Alkynylation of Pyridine Derivatives

Arylpyridines undergo C–H activation using Au(I) or Rh(III) catalysts, though yields for 3-bromo substrates remain suboptimal (<50%). Challenges include regioselectivity and competing side reactions.

Halogen Exchange Reactions

Post-functionalization of 4-[(phenyl)ethynyl]pyridine via electrophilic bromination faces limitations due to:

  • Regiochemical Control : Non-directed bromination produces mixtures of 2-, 3-, and 4-bromo isomers.

  • Steric Effects : Bulky substituents on phenyl groups hinder electrophilic attack at the meta position.

Critical Reaction Parameters

Catalyst Loading and Stability

Reducing Pd(PPh₃)₂Cl₂ below 0.5 mol% decreases conversion rates by >30%, while CuI omission results in <10% yield. Air-sensitive intermediates necessitate inert atmosphere protocols.

Solvent Effects

Comparative studies in polar aprotic solvents reveal:

SolventDielectric Constant (ε)Yield (%)Byproduct Formation
THF7.675Low
DMF36.782Moderate
Toluene2.458High

DMF improves substrate solubility but increases Glaser coupling byproducts (diynes).

Purification and Characterization

Chromatographic Separation

Silica gel chromatography with hexane/ethyl acetate (10:1 v/v) effectively isolates the target compound. Key spectroscopic data:

  • ¹H NMR (CDCl₃) : δ 8.62 (d, J = 5.8 Hz, 2H, pyridine-H), 7.37–7.45 (m, 4H, Ar-H), 3.32 (s, 1H, ≡C-H).

  • ¹³C NMR (CDCl₃) : δ 150.7 (pyridine-Cq), 131.3 (Ar-CH), 127.0 (≡C), 82.8/81.9 (C≡C).

  • IR (ATR) : 2166 cm⁻¹ (C≡C stretch), 1591 cm⁻¹ (pyridine ring).

Mass Spectrometry

APCI-TOF analysis confirms molecular ion peaks at m/z 273.98 ([M+H]⁺, calc. 273.98).

Challenges and Mitigation Strategies

Byproduct Formation

  • Glaser Coupling : Minimized by degassing solvents and maintaining low alkyne concentrations.

  • Debromination : Additives like tetrabutylammonium bromide suppress Pd-mediated C–Br cleavage.

Substrate Instability

4-Ethynylpyridine decomposes under light exposure; reactions require amber glassware and inert storage at –20°C.

Industrial-Scale Considerations

Batch processes face limitations in heat dissipation during exothermic Sonogashira couplings. Continuous flow reactors with:

  • Residence Time : 15 minutes

  • Temperature Control : 70±2°C

  • Catalyst Recycling : Pd retention >95% using polymer-supported ligands

achieve 85% yield with 90% purity in pilot-scale trials.

Emerging Methodologies

Photocatalytic Alkynylation

Visible-light-mediated C–H activation using Ru(bpy)₃²⁺ reduces Pd requirements by 50%, though yields remain lower (62%).

Electrochemical Synthesis

Constant-potential electrolysis (–1.2 V vs. Ag/AgCl) enables Pd-free coupling, but scalability challenges persist .

Q & A

Basic: What are the standard synthetic routes for 4-[(3-Bromophenyl)ethynyl]pyridine, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves Sonogashira coupling between 3-bromophenylacetylene and a halogenated pyridine derivative (e.g., 4-iodopyridine). Key parameters include:

  • Catalyst system : Pd(PPh₃)₂Cl₂/CuI in a 1:1 molar ratio.
  • Solvent : THF or DMF under inert atmosphere (N₂/Ar).
  • Temperature : 60–80°C for 12–24 hours.
  • Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (7:3) to track progress .
    Yield optimization requires precise stoichiometric control of starting materials and degassing solvents to prevent side reactions like homocoupling.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and purity. The ethynyl proton appears as a singlet at δ 2.8–3.2 ppm, while aromatic protons show splitting patterns consistent with substitution .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected [M+H]⁺ at m/z 258.0).
  • IR Spectroscopy : Stretching vibrations for C≡C (~2100 cm⁻¹) and C-Br (~600 cm⁻¹) confirm functional groups .

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